"4-[2-(pyrrolidin-1-yl)ethoxy]piperidine" synthesis and characterization
"4-[2-(pyrrolidin-1-yl)ethoxy]piperidine" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine
Introduction: The Significance of the Piperidine-Pyrrolidine Scaffold
In the landscape of medicinal chemistry, the piperidine and pyrrolidine rings are privileged structures, serving as foundational scaffolds in a vast array of therapeutic agents.[1][2] Their prevalence stems from their ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to present functional groups in a well-defined three-dimensional orientation for optimal target engagement.[3] The molecule 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine combines these two critical N-heterocycles through an ether linkage, creating a novel structure with significant potential in drug discovery. Its derivatives have been explored for various pharmacological activities, including analgesic and anti-inflammatory effects.[1][4]
This guide provides a comprehensive overview of a robust synthetic route to 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine and the analytical methodologies required for its thorough characterization. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for experimental choices, and the self-validating nature of the characterization workflow, ensuring scientific rigor for researchers in drug development.
Part 1: Synthesis via Williamson Ether Synthesis
The most direct and reliable method for constructing the ether linkage in the target molecule is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[5] Given the structure of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine, this translates to the reaction between the alkoxide of 4-hydroxypiperidine and 1-(2-chloroethyl)pyrrolidine.
A critical consideration in this synthesis is the presence of two secondary amine functionalities (one in piperidine, one formed from the pyrrolidine precursor). The piperidine nitrogen is nucleophilic and can compete with the hydroxyl group in reacting with the alkyl halide, leading to undesired N-alkylation. To ensure regioselectivity and maximize the yield of the desired O-alkylation product, a protection-deprotection strategy is employed. The piperidine nitrogen is temporarily masked with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions of the Williamson synthesis and can be cleanly removed under acidic conditions.
Synthetic Scheme Overview
The synthesis is a three-step process:
-
Protection: The secondary amine of 4-hydroxypiperidine is protected with a Boc group.
-
Coupling: The N-Boc-4-hydroxypiperidine is converted to its alkoxide and reacted with 1-(2-chloroethyl)pyrrolidine in a Williamson ether synthesis.
-
Deprotection: The Boc protecting group is removed to yield the final product.
Caption: Synthetic pathway for 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)
-
Rationale: This step protects the piperidine nitrogen to prevent it from acting as a nucleophile in the subsequent ether synthesis. Di-tert-butyl dicarbonate ((Boc)₂)O is a standard reagent for this purpose, reacting cleanly to form a stable carbamate.
-
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) and triethylamine (TEA, 1.2 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the stirred mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-Boc-4-hydroxypiperidine as a white solid.
-
Step 2: Synthesis of tert-butyl 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine-1-carboxylate
-
Rationale: This is the core Williamson ether synthesis step. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a potent alkoxide nucleophile.[6] Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation without interfering with the SN2 reaction.[7]
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.5 eq).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask, and cool to 0 °C.
-
Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF to the stirred NaH suspension. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.
-
Add a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq), neutralized and extracted into an organic solvent, or the free base if available, dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by the slow, dropwise addition of water.
-
Remove the THF under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude Boc-protected product. Purification is typically achieved via column chromatography.
-
Step 3: Synthesis of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine
-
Rationale: The final step involves the removal of the Boc group. This is achieved under strong acidic conditions, where the carbamate is readily cleaved to release the free amine, carbon dioxide, and tert-butanol.[8]
-
Procedure:
-
Dissolve the crude or purified product from Step 2 in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane.[8]
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in water and basify to a pH > 12 with a strong base (e.g., 6M NaOH).
-
Extract the aqueous layer thoroughly with an organic solvent (e.g., DCM or a chloroform/isopropanol mixture).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine, typically as an oil. The product can be further purified by vacuum distillation if necessary.
-
Part 2: Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a self-validating system, where each method offers complementary information to build a complete structural picture.
Caption: Workflow for the analytical characterization of the target compound.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine.
| Technique | Parameter | Expected Observation |
| Mass Spec. (ESI-MS) | Molecular Formula | C₁₁H₂₂N₂O |
| Molecular Weight | 198.31 g/mol | |
| [M+H]⁺ (m/z) | ~199.18[9] | |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ ppm) | ~3.55 (t, 2H): -O-CH₂ -CH₂-N~3.40 (m, 1H): -O-CH - (piperidine C4)~3.10 (m, 2H): Piperidine eq. H (C2, C6)~2.75 (t, 2H): -O-CH₂-CH₂ -N~2.60 (m, 4H): Pyrrolidine H (C2', C5')~2.55 (m, 2H): Piperidine ax. H (C2, C6)~1.90 (m, 2H): Piperidine eq. H (C3, C5)~1.75 (m, 4H): Pyrrolidine H (C3', C4')~1.45 (m, 2H): Piperidine ax. H (C3, C5)~1.60 (br s, 1H): -NH- |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ ppm) | ~75.0: -O-C H- (piperidine C4)~68.0: -O-C H₂-CH₂-N~56.5: -O-CH₂-C H₂-N~54.5: Pyrrolidine C (C2', C5')~44.0: Piperidine C (C2, C6)~32.0: Piperidine C (C3, C5)~23.5: Pyrrolidine C (C3', C4') |
| FTIR (Neat) | Wavenumber (cm⁻¹) | 3300-3400 (broad): N-H stretch2850-3000: C-H stretch (aliphatic)~1100: C-O-C stretch (ether) |
Note: NMR chemical shifts are estimations based on analogous structures and may vary with solvent and concentration.
Interpretation of Analytical Data
-
Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight of the compound.[10] Using electrospray ionization (ESI) in positive mode, the expected base peak would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 199.18, confirming the elemental composition C₁₁H₂₂N₂O.[9]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the electronic environment and connectivity of protons. The spectrum should show distinct signals for the protons on the piperidine ring, the pyrrolidine ring, and the ethoxy linker. The downfield signal around 3.40 ppm is characteristic of the proton on the carbon bearing the ether oxygen (C4 of piperidine). The two triplets for the ethoxy linker protons are key identifiers of the -O-CH₂-CH₂-N- moiety. The broad singlet for the N-H proton confirms the successful deprotection of the piperidine nitrogen.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the carbon skeleton of the molecule. A total of 7 distinct signals are expected due to the molecule's symmetry. The signals for the carbons bonded to heteroatoms (oxygen and nitrogen) will appear most downfield, with the C4 of the piperidine ring being the most deshielded carbon in the aliphatic region.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The most crucial peaks to observe are the strong, characteristic C-O-C stretching vibration for the ether group around 1100 cm⁻¹ and the broad N-H stretching band in the 3300-3400 cm⁻¹ region, which confirms the presence of the secondary amine in the piperidine ring. The absence of a strong C=O stretch (around 1690 cm⁻¹) confirms the complete removal of the Boc protecting group.
Conclusion
This guide outlines a reliable and well-precedented three-step synthetic route for 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine, centered on the Williamson ether synthesis with a protective group strategy. The described protocol, coupled with a multi-faceted analytical characterization workflow, provides researchers and drug development professionals with a robust framework for obtaining and validating this valuable chemical scaffold. The convergence of data from MS, NMR, and FTIR analyses provides a high degree of confidence in the structural integrity and purity of the final compound, enabling its use in further chemical exploration and biological evaluation.
References
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Alver, Ö., Parlak, C., & Bilge, M. (2011). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
News-Medical. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]
-
Saify, Z. S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. Retrieved from [Link]
-
Angene Chemical. (n.d.). 4-ethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)piperidine-1-carboxamide. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]
-
de Paula, J. E., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Retrieved from [Link]
-
NIST. (n.d.). Piperidine. Retrieved from [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from [Link]
-
NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. Retrieved from [Link]
Sources
- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. PubChemLite - 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine (C11H22N2O) [pubchemlite.lcsb.uni.lu]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
